3,6-DIAMINO-9(10H)-ACRIDONE 3,6-DIAMINO-9(10H)-ACRIDONE
Brand Name: Vulcanchem
CAS No.: 42832-87-1
VCID: VC0015924
InChI: InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17)
SMILES: C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol

3,6-DIAMINO-9(10H)-ACRIDONE

CAS No.: 42832-87-1

VCID: VC0015924

Molecular Formula: C13H11N3O

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

3,6-DIAMINO-9(10H)-ACRIDONE - 42832-87-1

Description

3,6-Diamino-9(10H)-acridone, also known as 3,6-diamino-10H-acridin-9-one, is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . It is also known by several synonyms, including 42832-87-1, 3,6-Diaminoacridin-9(10H)-one and 3,6-diamino-9(10)-acridone . 3,6-Diamino-9(10H)-acridone is a fluorescent label that is intended for research purposes .

Acridone and acridine compounds, including 3,6-Diamino-9(10H)-acridone, have been investigated for their therapeutic potential, particularly in inhibiting telomerase, regulating cell proliferation, and treating cancer and proliferative conditions . Certain 3,6-disubstituted acridines have demonstrated the ability to inhibit telomerase and cell growth in ovarian carcinoma cell lines . Additionally, some acridone derivatives have shown a wide spectrum of antiviral activity against both DNA and RNA viruses, suggesting their potential use in virus chemotherapy .

Another acridine derivative, 3,6-diamino-10-methyl-9,10-dihydroacridine, has been evaluated for mutagenic activity and was found to induce reverse mutation in Salmonella typhimurium cells, indicating its mutagenic potential . Researchers have also designed novel small-molecule fluorescent probes based on the 9(10H)acridone moiety for nitric oxide sensing .

CAS No. 42832-87-1
Product Name 3,6-DIAMINO-9(10H)-ACRIDONE
Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
IUPAC Name 3,6-diamino-10H-acridin-9-one
Standard InChI InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17)
Standard InChIKey KKKYRANCRKCGDB-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N
Canonical SMILES C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N
Synonyms 3,6-Diamino-9-acridone;
PubChem Compound 4614743
Last Modified Sep 16 2023

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